Cas no 2121512-35-2 (2-Bromo-6-chlorophenylboronic acid pinacol ester)
2-Bromo-6-chlorophenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-chlorophenylboronic acid pinacol ester
- 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-
- CS-0189436
- 2121512-35-2
- MFCD29092541
- DTXSID101158689
- E94316
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- MDL: MFCD29092541
- Inchi: 1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
- InChI Key: DLQOZPQKJXCYSY-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1B1OC(C)(C)C(C)(C)O1)Cl
Computed Properties
- Exact Mass: 316.00370g/mol
- Monoisotopic Mass: 316.00370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
2-Bromo-6-chlorophenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A676434-250mg |
2-(2-Bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2121512-35-2 | 97% | 250mg |
$42.0 | 2024-08-03 | |
| Ambeed | A676434-1g |
2-(2-Bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2121512-35-2 | 97% | 1g |
$113.0 | 2024-08-03 | |
| Ambeed | A676434-5g |
2-(2-Bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2121512-35-2 | 97% | 5g |
$325.0 | 2024-08-03 | |
| abcr | AB517410-1 g |
2-Bromo-6-chlorophenylboronic acid pinacol ester |
2121512-35-2 | 1g |
€153.40 | 2023-04-17 | ||
| abcr | AB517410-5 g |
2-Bromo-6-chlorophenylboronic acid pinacol ester |
2121512-35-2 | 5g |
€418.90 | 2023-04-17 | ||
| A2B Chem LLC | BA19320-250mg |
2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2121512-35-2 | 97% | 250mg |
$34.00 | 2024-04-20 | |
| A2B Chem LLC | BA19320-1g |
2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2121512-35-2 | 97% | 1g |
$91.00 | 2024-04-20 | |
| A2B Chem LLC | BA19320-5g |
2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2121512-35-2 | 97% | 5g |
$260.00 | 2024-04-20 | |
| abcr | AB517410-10g |
2-Bromo-6-chlorophenylboronic acid pinacol ester; . |
2121512-35-2 | 10g |
€546.50 | 2025-04-20 | ||
| abcr | AB517410-25g |
2-Bromo-6-chlorophenylboronic acid pinacol ester; . |
2121512-35-2 | 25g |
€1023.20 | 2025-04-20 |
2-Bromo-6-chlorophenylboronic acid pinacol ester Suppliers
2-Bromo-6-chlorophenylboronic acid pinacol ester Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Bromo-6-chlorophenylboronic acid pinacol ester
Introduction to 2-Bromo-6-chlorophenylboronic Acid Pinacol Ester (CAS No: 2121512-35-2)
The compound 2-Bromo-6-chlorophenylboronic acid pinacol ester is a highly specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and materials science. With the CAS registry number 2121512-35-2, this compound is widely recognized for its role in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which has revolutionized the synthesis of complex organic molecules.
The structure of 2-Bromo-6-chlorophenylboronic acid pinacol ester consists of a phenyl ring substituted with bromine at the 2-position and chlorine at the 6-position, with a boronic acid group attached as a pinacol ester. This unique combination of substituents makes it highly versatile in various synthetic applications. The bromine and chlorine substituents introduce electronic and steric effects that can be exploited to control reactivity and selectivity in reactions.
Recent advancements in organoboron chemistry have further highlighted the potential of pinacol boronates like this compound in the synthesis of biologically active molecules and advanced materials. For instance, researchers have utilized this compound in the construction of heterocyclic frameworks, which are critical components of many pharmaceutical agents and agrochemicals.
In terms of synthesis, the preparation of 2-Bromo-6-chlorophenylboronic acid pinacol ester typically involves a two-step process: bromination/chlorination of an aromatic ring followed by boronation using a pinacol coupling agent. This method ensures high purity and functionality, making it suitable for demanding applications in medicinal chemistry and materials science.
The application of this compound extends beyond traditional organic synthesis. It has been employed in the development of novel semiconducting materials for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Its ability to participate in cross-coupling reactions under mild conditions has made it a valuable tool for constructing complex molecular architectures with precision.
From an environmental standpoint, the use of 2-Bromo-6-chlorophenylboronic acid pinacol ester aligns with green chemistry principles due to its high atom economy and reduced waste generation during synthesis. This makes it an attractive option for industries striving to minimize their ecological footprint while maintaining high productivity.
In conclusion, the compound 2-Bromo-6-chlorophenylboronic acid pinacol ester (CAS No: 2121512-35-2) stands as a testament to the ingenuity and progress in modern organoboron chemistry. Its diverse applications, coupled with its compatibility with cutting-edge synthetic methodologies, ensure its continued relevance in both academic research and industrial settings.
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